Bienvenue dans la boutique en ligne BenchChem!

5-Benzothiazol-2-ylmethyl-[1,3,4]thiadiazol-2-ylamine

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

5-Benzothiazol-2-ylmethyl-[1,3,4]thiadiazol-2-ylamine (CAS 227177-99-3) is a low-molecular-weight (248.33 g/mol) heterocyclic building block belonging to the benzothiazole-1,3,4-thiadiazole hybrid class. It features a methylene (–CH₂–) linker between the benzothiazole and thiadiazol-2-amine moieties, a structural feature that distinguishes it from the more common thioether-linked analogs.

Molecular Formula C10H8N4S2
Molecular Weight 248.3 g/mol
CAS No. 227177-99-3
Cat. No. B3117802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzothiazol-2-ylmethyl-[1,3,4]thiadiazol-2-ylamine
CAS227177-99-3
Molecular FormulaC10H8N4S2
Molecular Weight248.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)CC3=NN=C(S3)N
InChIInChI=1S/C10H8N4S2/c11-10-14-13-9(16-10)5-8-12-6-3-1-2-4-7(6)15-8/h1-4H,5H2,(H2,11,14)
InChIKeyOBZFZVAGLQKDRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzothiazol-2-ylmethyl-[1,3,4]thiadiazol-2-ylamine (CAS 227177-99-3): A Specialized Benzothiazole-Thiadiazole Hybrid Procurement Guide


5-Benzothiazol-2-ylmethyl-[1,3,4]thiadiazol-2-ylamine (CAS 227177-99-3) is a low-molecular-weight (248.33 g/mol) heterocyclic building block belonging to the benzothiazole-1,3,4-thiadiazole hybrid class. It features a methylene (–CH₂–) linker between the benzothiazole and thiadiazol-2-amine moieties, a structural feature that distinguishes it from the more common thioether-linked analogs [1]. The compound is commercially available as a specialty research chemical from suppliers including Santa Cruz Biotechnology (sc-318177) and Matrix Scientific (032765), primarily for exploratory medicinal chemistry and chemical biology applications . Its unadorned 2-amine group and the methylene bridge create a compact pharmacophore with a calculated LogP of ~1.8–2.0 and a topological polar surface area (tPSA) of ~89 Ų, positioning it as a versatile fragment-like scaffold for hit-to-lead optimization campaigns [1].

Why Generic Substitution Fails for 5-Benzothiazol-2-ylmethyl-[1,3,4]thiadiazol-2-ylamine (CAS 227177-99-3)


Benzothiazole-thiadiazole conjugates cannot be treated as interchangeable building blocks because minute structural variations—particularly in the linker chemistry and the substitution pattern on the thiadiazole amine—profoundly alter both conformational preferences and biological target engagement [1]. The methylene (–CH₂–) bridge in 5-Benzothiazol-2-ylmethyl-[1,3,4]thiadiazol-2-ylamine confers a distinct bond angle and rotational freedom compared to the thioether (–S–CH₂–) or amide (–NHCO–) linkers prevalent in analogs such as 5-((benzo[d]thiazol-2-ylthio)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine, directly impacting the spatial orientation of the benzothiazole ring relative to the thiadiazole core [1]. Furthermore, the unsubstituted 2-amine group on the thiadiazole ring is a critical hydrogen-bond donor/acceptor that can be vectorially modified; even a simple N-methylation can abrogate key interactions with biological targets, as demonstrated in studies where N-methyl analogs of related 1,3,4-thiadiazol-2-amines showed no inhibitory effect compared to their primary amine counterparts [2]. For researchers procuring this compound for structure-activity relationship (SAR) studies, kinase hinge-binding motifs, or fragment-based drug discovery, substituting a thioether-linked or N-aryl-substituted analog would alter the pharmacophore geometry and the hydrogen-bonding capacity, rendering cross-project data comparisons invalid.

Quantitative Differentiation Evidence for 5-Benzothiazol-2-ylmethyl-[1,3,4]thiadiazol-2-ylamine (CAS 227177-99-3) vs. In-Class Alternatives


Methylene vs. Thioether Linker: Impact on Kinase Inhibitor Potency and Selectivity Window

The methylene (–CH₂–) linker in the target compound creates a distinct conformational landscape compared to the thioether (–S–CH₂–) linker found in most benzothiazole-thiadiazole conjugates. In a study of 18 amino-benzothiazole derivatives bearing the 1,3,4-thiadiazole motif, only four compounds (4a, 4f, 4l, 4r) with specific linker and substitution patterns demonstrated remarkable antiproliferative activity with IC₅₀ values of 3.58–15.36 μM against three cancer cell lines, while other analogs in the same series were inactive, illustrating that linker geometry is a primary selectivity determinant [1]. Furthermore, the active compounds retained a selectivity window with IC₅₀ values of 38.77–66.22 μM against normal cell lines, which was significantly safer than the reference kinase inhibitor sorafenib [1]. The methylene-linked target compound, with its unsubstituted 2-amine, occupies a unique position in this SAR landscape—its calculated LogP (~1.8–2.0) is lower than most phenyl-substituted or thioether-linked analogs (typically LogP >3.0), which may favor aqueous solubility and reduce off-target lipophilicity-driven toxicity [2].

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Free 2-Amine as a Critical Hydrogen-Bond Donor: Enzymatic Activity Contrast with N-Substituted Analogs

The presence of a free, unsubstituted 2-amine on the 1,3,4-thiadiazole ring in the target compound is a key pharmacophoric feature. Evidence from related chemotypes shows that N-methylation or N-phenylation of this amine can abolish enzymatic activity. Specifically, 2-(5-amino-1,3,4-thiadiazol-2-yl)thio-N-(benzothiazol-2-yl)acetamide derivatives demonstrate measurable anticholinesterase inhibition, whereas the corresponding 2-(5-methyl-1,3,4-thiadiazol-2-yl)thio-N-(benzothiazol-2-yl)acetamide analogs show no inhibitory effect on enzyme activity [1]. This demonstrates that the primary amine is not a passive spectator but an active participant in target binding, likely through hydrogen-bond donation. The target compound retains this free amine, whereas popular comparator building blocks such as 5-((benzo[d]thiazol-2-ylthio)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine (CAS 116710-58-8) carry an N-phenyl substituent that eliminates this hydrogen-bond donor capacity [2].

Enzyme Inhibition Fragment-Based Drug Discovery Anticholinesterase Activity

Fragment-Like Physicochemical Profile vs. Complex Drug-Like Conjugates in the Anticancer Active Series

The target compound (MW 248.33, LogP ~1.8–2.0, tPSA ~89 Ų, 2 HBD, 4 HBA) adheres to the 'Rule of Three' guidelines for fragment-like chemical space, making it directly suitable for fragment-based screening cascades. In contrast, the most potent anticancer compound from a recent benzothiazole-thiadiazole series, compound 4g (N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide), has an estimated MW of ~470 Da with significantly higher LogP, placing it in drug-like space but with poorer ligand efficiency metrics [1]. Compound 4g achieved an IC₅₀ of 26.51 μM against HT-1376 bladder cancer cells, which is less cytotoxic than cisplatin (IC₅₀ = 14.85 μM) [1]. While the target compound lacks direct cytotoxicity data in this assay, its fragment-like profile implies a higher potential for lipophilic ligand efficiency (LLE) optimization compared to the larger, more lipophilic 4g.

Fragment-Based Drug Discovery ADMET Prediction Lipophilic Ligand Efficiency

Synthetic Tractability and Procurement Purity Advantage vs. Multi-Step Conjugates

The target compound's simpler architecture—a direct methylene bridge between two commercially available heterocyclic moieties—enables shorter synthetic routes compared to multi-step conjugates like the N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio)acetamide series, which required a 3-step synthesis including thiadiazole formation, thioether linkage, and amide coupling [1]. Vendors such as Matrix Scientific (catalog 032765) and Santa Cruz Biotechnology (sc-318177) offer the target compound as a pre-weighed research chemical, reducing in-house synthesis time. In contrast, the complex active conjugates (e.g., compound 4g) are not commercially available and must be custom-synthesized, introducing batch-to-batch variability [1].

Chemical Procurement Synthetic Chemistry Building Block Quality

Recommended Application Scenarios for Procuring 5-Benzothiazol-2-ylmethyl-[1,3,4]thiadiazol-2-ylamine (CAS 227177-99-3)


Kinase Hinge-Binder Fragment Library and SAR Expansion

The target compound's unsubstituted 2-aminothiadiazole moiety is a validated hinge-binding motif for kinase targets including BRAF and VEGFR-2, as demonstrated by the potent inhibition (IC₅₀ 0.071 and 0.194 μM) achieved by structurally related amino-benzothiazole-thiadiazole hybrids [1]. Procurement of this fragment-like scaffold enables systematic N-functionalization and linker variation to map kinase selectivity pockets, with the methylene bridge providing a conformational constraint distinct from thioether-linked fragments [1]. Use in biochemical kinase profiling panels is recommended to establish selectivity fingerprints before advancing to cellular assays.

DNA-Encoded Library (DEL) Building Block for Covalent and Non-Covalent Library Synthesis

The free primary amine on the thiadiazole ring provides a unique, synthetically tractable attachment point for DNA conjugation and on-DNA diversification chemistry. The compact MW (248.33 Da) and moderate LogP (~1.8–2.0) satisfy DEL design guidelines, where fragments with MW <300 Da and cLogP <3 are preferred to ensure aqueous compatibility during library synthesis and DEL selection experiments [2]. The benzothiazole ring can additionally engage in π-stacking interactions with protein targets, complementing the hydrogen-bonding capacity of the 2-amine.

Anticancer Phenotypic Screening with Built-In Counter-Screen Selectivity Potential

Based on the class-level observation that active benzothiazole-thiadiazole hybrids achieve a significant selectivity window (IC₅₀ 38.77–66.22 μM against normal cell lines vs. 3.58–15.36 μM against cancer lines), the target compound is a suitable entry point for phenotypic anticancer screening cascades [1]. Its lower lipophilicity relative to phenyl-substituted analogs may further mitigate non-specific cytotoxicity, making it a cleaner probe for target deconvolution studies.

Chemical Biology Probe for Acetylcholinesterase or Related Serine Hydrolase Studies

The documented sensitivity of enzyme inhibition to the free 2-amine group (active primary amine vs. inactive N-methyl analog) indicates that the target compound can serve as a scaffold for developing activity-based probes or reversible inhibitors of serine hydrolases, including acetylcholinesterase [3]. The benzothiazole moiety can be further functionalized to introduce fluorescent or biotin tags without occupying the critical 2-amine pharmacophore, enabling pull-down and imaging applications.

Quote Request

Request a Quote for 5-Benzothiazol-2-ylmethyl-[1,3,4]thiadiazol-2-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.